molecular formula C13H21NO2 B2994906 1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one CAS No. 2361639-20-3

1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one

Cat. No. B2994906
CAS RN: 2361639-20-3
M. Wt: 223.316
InChI Key: OCYXDJJKQRWVKX-UHFFFAOYSA-N
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Description

1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one is a chemical compound that is commonly referred to as CBPA. It is an important research tool in the field of neuroscience and has been used extensively in scientific research to understand the mechanisms of various neurological disorders. CBPA is a highly potent and selective antagonist of GABAA receptors and has been found to be effective in the treatment of various neurological disorders.

Mechanism of Action

CBPA acts as a potent and selective antagonist of GABAA receptors. It binds to the receptor and blocks the effects of GABA on the receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which results in an increase in neuronal activity. This mechanism of action makes CBPA an effective tool in the study of the role of GABA in various neurological disorders.
Biochemical and Physiological Effects:
CBPA has been found to have several biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, which can lead to an increase in anxiety, depression, and seizures. CBPA has also been found to have an effect on the sleep-wake cycle, with studies showing that it can increase wakefulness and decrease sleep.

Advantages and Limitations for Lab Experiments

CBPA has several advantages as a research tool. It is highly potent and selective, which makes it an effective tool in the study of the role of GABA in various neurological disorders. It also has a long half-life, which makes it useful for studying the long-term effects of GABA on the central nervous system. However, CBPA also has some limitations. It is highly toxic and can be dangerous if not handled properly. It also has a short shelf life, which can make it difficult to use in long-term studies.

Future Directions

There are several future directions for the use of CBPA in scientific research. One area of research is the study of the role of GABA in various neurological disorders. CBPA can be used to study the effects of GABA on the central nervous system and its role in the development of these disorders. Another area of research is the development of new drugs based on CBPA. CBPA can be used as a starting point for the development of new drugs that target GABAA receptors and have fewer side effects than current drugs.

Synthesis Methods

The synthesis of CBPA is a complex process that involves several steps. The synthesis starts with the reaction of 4-bromobutyric acid with cyclobutanol to form the corresponding bromoester. The bromoester is then reacted with sodium azide to form the azidoester. The azidoester is then reduced with hydrogen gas in the presence of palladium on carbon to form the amine. The amine is then reacted with propiolaldehyde in the presence of a base to form CBPA.

Scientific Research Applications

CBPA has been extensively used in scientific research to study the mechanisms of various neurological disorders. It has been found to be effective in the treatment of anxiety, depression, epilepsy, and sleep disorders. CBPA is a highly selective antagonist of GABAA receptors and has been found to be effective in blocking the effects of GABA on these receptors. This makes it an important research tool in the study of the role of GABA in various neurological disorders.

properties

IUPAC Name

1-(4-cyclobutyloxyazepan-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-13(15)14-9-4-7-12(8-10-14)16-11-5-3-6-11/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYXDJJKQRWVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(CC1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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